Cas no 26495-07-8 (1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol)

1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole core substituted with a 4-methoxyphenyl group at the 1-position and a thiol moiety at the 2-position. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical research. The methoxy group enhances electron density, influencing its binding and catalytic properties, while the thiol functionality allows for versatile derivatization. Its stability under various conditions and compatibility with cross-coupling reactions make it a useful intermediate in the development of bioactive molecules and functional materials. The compound is typically characterized by high purity and consistent performance in synthetic applications.
1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol structure
26495-07-8 structure
Product Name:1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol
CAS No:26495-07-8
MF:C14H12N2OS
MW:256.322881698608
MDL:MFCD03476785
CID:285437
PubChem ID:3854730
Update Time:2025-10-30

1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2H-Benzimidazole-2-thione,1,3-dihydro-1-(4-methoxyphenyl)-
    • 1-(4-METHOXY-PHENYL)-1H-BENZOIMIDAZOLE-2-THIOL
    • 3-(4-methoxyphenyl)-1H-benzimidazole-2-thione
    • 1-(4-Anisyl)-2-mercaptobenzimidazol
    • 1-(4-methoxy-phenyl)-1,3-dihydro-benzoimidazole-2-thione
    • 1-(4-methoxyphenyl)-1H-benzo[d]imidazole-2-thiol
    • 2-Mercapto-1-(4-methoxy-phenyl)-benzimidazol
    • HMS2372J11
    • CHEMBL1579950
    • AB00447731-04
    • DTXSID80397384
    • EN300-03316
    • SCHEMBL10353247
    • Z56828922
    • MLS000536081
    • BBA49507
    • AKOS000116403
    • 1-(4-methoxyphenyl)-1H-1,3-benzodiazole-2-thiol
    • 26495-07-8
    • 1-(4-Methoxyphenyl)-1,3-dihydro-2H-benzimidazole-2-thione
    • 2H-Benzimidazole-2-thione, 1,3-dihydro-1-(4-methoxyphenyl)-
    • SMR000155420
    • Benzenepropanoic acid, 3-fluoro-.beta.-oxo-, ethyl ester
    • 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol
    • MDL: MFCD03476785
    • Inchi: 1S/C14H12N2OS/c1-17-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)15-14(16)18/h2-9H,1H3,(H,15,18)
    • InChI Key: WMEZOZSFUBAVPB-UHFFFAOYSA-N
    • SMILES: S=C1NC2C=CC=CC=2N1C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 256.06700
  • Monoisotopic Mass: 256.067
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 56.6Ų

Experimental Properties

  • Density: 1.35
  • Boiling Point: 421.6°C at 760 mmHg
  • Flash Point: 208.8°C
  • Refractive Index: 1.723
  • PSA: 65.85000
  • LogP: 3.32280

1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol

Introduction to 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol (CAS No. 26495-07-8)

1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol, identified by the CAS number 26495-07-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic thiol derivative features a benzodiazole core substituted with a methoxy group at the para position of the phenyl ring, alongside a thiol functionality at the 2-position of the benzodiazole moiety. The unique structural attributes of this compound make it a subject of considerable interest for its potential applications in drug discovery and molecular pharmacology.

The benzodiazole scaffold is well-documented for its role in medicinal chemistry, particularly due to its presence in numerous therapeutic agents targeting central nervous system disorders. The introduction of a thiol group into this framework introduces reactive sites that can participate in various biochemical interactions, making it a valuable candidate for further exploration in medicinal chemistry. The methoxy substituent further modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic behavior and binding affinity to biological targets.

In recent years, there has been growing interest in benzodiazole derivatives as potential candidates for treating neurological and psychiatric disorders. The thiol group in 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol provides a versatile handle for chemical modifications, enabling the synthesis of analogs with tailored pharmacological properties. This flexibility has spurred numerous studies aimed at elucidating the structure-activity relationships (SAR) of such derivatives.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. The benzodiazole core is known for its ability to interact with various receptors and enzymes, while the thiol group can engage in disulfide bond formation—a critical mechanism in many biological pathways. This dual functionality makes 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol an intriguing candidate for developing novel therapeutic agents.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of benzodiazole derivatives like 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol. Molecular modeling studies have revealed that the methoxy group enhances solubility while modulating receptor binding affinity. Additionally, the thiol moiety can form hydrogen bonds with polar residues in protein targets, potentially improving drug-receptor interactions. These insights have guided synthetic strategies aimed at maximizing therapeutic efficacy while minimizing side effects.

The synthesis of 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps typically include Friedel-Crafts alkylation to introduce the methoxy-substituted phenyl ring onto a benzodiazole precursor, followed by thiolation at the 2-position. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, making it feasible to produce this compound on both laboratory and industrial scales.

In vitro studies have begun to uncover the pharmacological profile of 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol. Initial investigations suggest that it exhibits moderate affinity for certain neurotransmitter receptors, including GABA receptors known for their role in anxiety modulation. The presence of both methoxy and thiol groups appears to fine-tune its interaction with these targets, offering potential advantages over existing benzodiazole-based therapeutics.

The thiol group also opens avenues for bioconjugation strategies, allowing for the development of prodrugs or targeted delivery systems. For instance, disulfide-based linkers can be exploited to create prodrugs that release 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol under specific physiological conditions or within particular cellular compartments. Such approaches could enhance drug bioavailability and reduce systemic toxicity.

From a broader perspective, compounds like 1-(4-Methoxyphenyl)-1H-1,3-benzodiazole-2-thiol contribute to our understanding of heterocyclic chemistry's role in drug development. The benzodiazole scaffold remains a cornerstone in medicinal chemistry due to its proven efficacy across multiple therapeutic areas. By integrating functional groups such as thiols and methoxys into this framework, researchers continue to expand the pharmacological landscape of benzodiazole derivatives.

The future directions for research on CAS No. 26495-07-8 include exploring its potential as an intermediate in synthesizing more complex molecules or as a lead compound for structure-based drug design. High-throughput screening campaigns may identify novel biological activities associated with this derivative or inspire new synthetic pathways toward optimized analogs.

In conclusion, 26495708 Benzodiazolesulfenamides are pivotal intermediates with diverse applications, particularly in pharmaceutical research and development, where they serve as building blocks for more sophisticated therapeutic agents, enhancing our ability to address neurological and psychiatric disorders effectively.

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